(2S,3S,4R)-4-(1,3-benzodioxol-5-yl)-1-[2-(dibutylamino)-2-oxoethyl]-2-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid
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Overview
Description
A pyrrolidine and benzodioxole derivative that acts a RECEPTOR, ENDOTHELIN A antagonist. It has therapeutic potential as an antineoplastic agent and for the treatment of DIABETIC NEPHROPATHIES.
Scientific Research Applications
Endothelin Antagonists
Endothelin Receptor Antagonists
This compound and its derivatives have been explored as potent endothelin receptor antagonists. Studies indicate that modifications to the compound can influence its affinity towards endothelin receptor subtypes ETA and ETB (Jae et al., 1997).
Treatment of Diabetic Kidney Disease
The compound shows potential in the treatment of diabetic kidney disease. Selective ETA antagonists, including this compound, have been found to have anti-inflammatory and antifibrotic effects in early diabetic renal injury (Saleh et al., 2011).
Neointimal Hyperplasia
- Role in Neointimal Hyperplasia: The compound has been studied for its role in neointimal hyperplasia after endothelial injury, with findings suggesting that selective ETB receptor antagonism might aggravate neointimal hyperplasia, highlighting the importance of balanced receptor targeting (Kitada et al., 2009).
Antioxidant Activity
- Antioxidant Properties: Derivatives of this compound have been synthesized and shown to possess potent antioxidant activity, with some demonstrating higher efficacy than known antioxidants like ascorbic acid (Tumosienė et al., 2019).
Enzyme Inhibition
- Tyrosinase Inhibition: Biphenyl ester derivatives related to this compound have been synthesized and evaluated for their anti-tyrosinase activities, with some showing inhibitory effects comparable to standard inhibitors (Kwong et al., 2017).
Structural Studies
- Crystal Structure Analysis: The compound's crystal structure and related derivatives have been studied, providing insights into their chemical properties and potential applications in pharmaceuticals (Jayaraj & Desikan, 2020).
Antimicrobial Activity
- Antimicrobial Effects: Various derivatives of the compound have been synthesized and evaluated for their antimicrobial properties, showing considerable activity against bacterial and fungal strains (Patel et al., 2009).
properties
Molecular Formula |
C29H38N2O6 |
---|---|
Molecular Weight |
510.6 g/mol |
IUPAC Name |
(2S,3S,4R)-4-(1,3-benzodioxol-5-yl)-1-[2-(dibutylamino)-2-oxoethyl]-2-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C29H38N2O6/c1-4-6-14-30(15-7-5-2)26(32)18-31-17-23(21-10-13-24-25(16-21)37-19-36-24)27(29(33)34)28(31)20-8-11-22(35-3)12-9-20/h8-13,16,23,27-28H,4-7,14-15,17-19H2,1-3H3,(H,33,34)/t23-,27-,28+/m0/s1 |
InChI Key |
MOTJMGVDPWRKOC-MXSCXNJPSA-N |
Isomeric SMILES |
CCCCN(CCCC)C(=O)CN1C[C@H]([C@@H]([C@H]1C2=CC=C(C=C2)OC)C(=O)O)C3=CC4=C(C=C3)OCO4 |
SMILES |
CCCCN(CCCC)C(=O)CN1CC(C(C1C2=CC=C(C=C2)OC)C(=O)O)C3=CC4=C(C=C3)OCO4 |
Canonical SMILES |
CCCCN(CCCC)C(=O)CN1CC(C(C1C2=CC=C(C=C2)OC)C(=O)O)C3=CC4=C(C=C3)OCO4 |
synonyms |
(11C)ABT-627 2-(4-methoxyphenyl)-4-(1,3-benzodioxol-5-yl)-1-(((dibutylamino)carbonyl)methyl)pyrrolidine-3-carboxylic acid A 127722 A 127722.5 A 147627 A-127722 A-127722.5 A-147627 A127722 A127722.5 A147627 ABT 627 ABT-627 ABT627 atrasentan Atrasentan Hydrochloride Xinlay |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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